REACTION_CXSMILES
|
[F:1][C:2]([F:30])([F:29])[C:3]1[CH:28]=[CH:27][CH:26]=[CH:25][C:4]=1[C:5]([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[N:18]=[N:17][C:16]([N:19]3[CH2:23][CH2:22][NH:21][C:20]3=[O:24])=[CH:15][CH:14]=2)[CH2:9][CH2:8]1)=[O:6].[H-].[Na+].I[CH2:34][CH2:35][CH:36]([CH3:38])[CH3:37].O>CN(C=O)C>[CH3:37][CH:36]([CH3:38])[CH2:35][CH2:34][N:21]1[CH2:22][CH2:23][N:19]([C:16]2[N:17]=[N:18][C:13]([N:10]3[CH2:9][CH2:8][N:7]([C:5](=[O:6])[C:4]4[CH:25]=[CH:26][CH:27]=[CH:28][C:3]=4[C:2]([F:1])([F:29])[F:30])[CH2:12][CH2:11]3)=[CH:14][CH:15]=2)[C:20]1=[O:24] |f:1.2|
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Name
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1-{6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}imidazolidin-2-one
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Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C(=O)N2CCN(CC2)C2=CC=C(N=N2)N2C(NCC2)=O)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0.0035 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.0376 g
|
Type
|
reactant
|
Smiles
|
ICCC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 60° C. for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCN1C(N(CC1)C=1N=NC(=CC1)N1CCN(CC1)C(C1=C(C=CC=C1)C(F)(F)F)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |